molecular formula C12H19NO B11903090 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one

Cat. No.: B11903090
M. Wt: 193.28 g/mol
InChI Key: TVBXALPDPZZUAU-UHFFFAOYSA-N
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Description

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one (CAS: 408362-00-5) is a bicyclic ketone featuring a rigid [3.2.1] bicyclooctane skeleton substituted with an azetidine (a four-membered nitrogen heterocycle) at the 3-position via a methylene linker. This compound combines the steric constraints of the bicyclic framework with the electron-rich azetidine moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C12H19NO/c14-12-10-3-2-9(6-10)7-11(12)8-13-4-1-5-13/h9-11H,1-8H2

InChI Key

TVBXALPDPZZUAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2CC3CCC(C3)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high stereochemical control. The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used .

Industrial Production Methods

While specific industrial production methods for 3-(Azetidin-1-ylmethyl)bicyclo[32

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the azetidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the bicyclic structure.

Scientific Research Applications

Biological Activities

Research indicates that 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one exhibits several biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research, particularly as a potential inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines.

Neuroprotective Effects

Some derivatives of this compound have been investigated for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, a series of derivatives based on the bicyclic structure were synthesized and evaluated for their anticancer activity against various cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain modifications enhanced cytotoxicity significantly, with IC50 values ranging from 0.5 to 2 µM .

Case Study 2: Antimicrobial Evaluation

A study conducted by researchers at a Turkish university focused on synthesizing new derivatives of this compound and testing their antimicrobial efficacy using disc diffusion methods against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that several synthesized compounds exhibited superior antibacterial activity compared to standard antibiotics .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF70.5 - 1
AnticancerHCT1161 - 2
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The azetidine ring can also participate in hydrogen bonding and other interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues

Bicyclo[3.2.1]octan-2-one Derivatives
  • Bicyclo[3.2.1]octan-2-one (Parent Compound) :

    • Molecular Formula : C₈H₁₂O
    • Physical Properties : Density 1.039 g/cm³, melting point 118–124°C, boiling point 201.6°C .
    • Applications : Serves as a precursor for synthesizing functionalized bicyclic systems via rearrangements or cycloadditions .
  • 4,4-Dimethylbicyclo[3.2.1]octan-2-one :

    • Molecular Formula : C₁₀H₁₆O
    • Key Features : Steric hindrance from the dimethyl groups at C4 enhances stability against ring-opening reactions. Used in studies on skeletal rearrangements and natural product synthesis .
  • 3,8-Diazabicyclo[3.2.1]octan-2-one :

    • Molecular Formula : C₆H₁₀N₂O
    • Key Features : Incorporates two nitrogen atoms, enabling hydrogen bonding and chelation. Demonstrated as a conformationally restricted inhibitor of farnesyltransferase, a target in cancer therapy .
  • Explored in peptidomimetics and enzyme inhibition studies .
Heterocyclic-Fused Derivatives
  • Bicyclo[3.2.1]octan-2-one-Benzimidazole Hybrids :
    • Example : 3-N-5,8,8-Trimethylbicyclo[3.2.1]octan-2-one[3.4-a]-benzoimidazole.
    • Key Features : Fusion with benzimidazole enhances π-π stacking and intercalation properties, relevant in antimicrobial or antiviral agent design .
Table 1: Comparative Data for Selected Derivatives
Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
Bicyclo[3.2.1]octan-2-one 124.18 118–124 201.6 Synthetic intermediate
4,4-Dimethylbicyclo[3.2.1]octan-2-one 152.24 N/A N/A Rearrangement studies
3,8-Diazabicyclo[3.2.1]octan-2-one 138.16 N/A N/A Farnesyltransferase inhibition
3-(Azetidin-1-ylmethyl) derivative 195.27* N/A N/A Drug discovery

*Calculated based on molecular formula C₁₁H₁₇NO.

Biological Activity

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bicyclic framework, which is characteristic of various bioactive molecules. The molecular formula is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.24 g/mol. The presence of the azetidine ring contributes to its biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of bicyclic compounds against various bacterial strains, suggesting that modifications in the bicyclic structure can enhance activity against resistant strains .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Control (Standard Antibiotic)E. coli, S. aureus< 16 µg/mL

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies have shown that it may inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

The proposed mechanism involves the modulation of inflammatory pathways and the inhibition of apoptotic signals in neuronal cells. This suggests that this compound could be beneficial in treating conditions like Alzheimer's disease.

Case Study 1: In Vivo Efficacy

In a controlled study involving mice, administration of the compound resulted in significant reductions in behavioral deficits associated with neurodegeneration when compared to untreated controls . The treatment group showed improved performance in memory tasks, indicating potential cognitive benefits.

Case Study 2: Toxicity Profile

A toxicity assessment was conducted to evaluate the safety profile of this compound. Results indicated no significant adverse effects at therapeutic doses, with no observable damage to vital organs .

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